N-cyclopentyl-1H-indole-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(16-12-3-1-2-4-12)11-6-5-10-7-8-15-13(10)9-11/h5-9,12,15H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPAYXSEXSHHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
N-cyclopentyl-1H-indole-6-carboxamide has been investigated for its antiviral properties, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and compounds targeting it can significantly hinder the lifecycle of HCV. Research has shown that derivatives of this compound exhibit promising activity against genotype 1 HCV subgenomic replicons with effective concentrations (EC50) below 100 nM .
1.2 Xanthine Oxidase Inhibition
Another significant application of this compound derivatives is their role as xanthine oxidase inhibitors. This enzyme is a key player in purine metabolism and is a target for treating conditions like hyperuricemia and gout. Studies have demonstrated that specific derivatives can effectively reduce serum uric acid levels in animal models, indicating their potential as therapeutic agents for these conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopentyl group significantly affect the compound's metabolic stability and potency. For instance, replacing cyclohexyl with cyclopentyl improved metabolic stability while maintaining enzymatic potency, which is essential for developing effective drugs .
Case Study 1: Hepatitis C Treatment
In a clinical candidate evaluation, this compound derivatives were tested in HCV-infected patients. The compound demonstrated substantial antiviral activity, leading to a reduction in viral load and improvement in liver function tests. This study supports its potential as a therapeutic agent against HCV .
Case Study 2: Gout Management
A study involving an acute hyperuricemia rat model showed that this compound significantly lowered serum uric acid levels compared to control treatments. This finding highlights its potential application in managing gout and related disorders .
Comparative Data Table
The following table summarizes the key findings from various studies on this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
- Structure: Cyclopentylamino at position 7, phenyl at position 2, carboxylic acid at position 4.
- Key Differences: The carboxylic acid group (vs. This compound has a lower molecular weight (320.39 g/mol) compared to typical carboxamide derivatives, which may reduce membrane permeability .
- Implications : Carboxylic acid derivatives often exhibit higher aqueous solubility but lower bioavailability due to ionization at physiological pH.
N-[4-[[[4-[(1E)-3-amino-3-oxo-1-propenyl]phenyl]amino]carbonyl]-1-ethyl-4-piperidinyl]-3-cyclohexyl-2-(3-furanyl)-1H-indole-6-carboxamide
- Structure : Cyclohexyl and furanyl substituents, extended piperidinyl-amide side chain.
- The furanyl moiety introduces aromatic heterocyclic interactions .
Physicochemical Data :
Property Value Molecular Weight 607.32 g/mol PSA (Polar Surface Area) 133.46 Ų Predicted pKa 13.10 ± 0.20
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide
- Structure : Indoline core with cyclopentanecarbonyl and methoxy-indole-carboxamide.
- Key Differences : The indoline scaffold (vs. indole) and methoxy group at position 6 alter electronic properties. The molecular weight (403.5 g/mol) is lower than cyclohexyl derivatives, which may enhance pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Properties of Indole Carboxamide Derivatives
- Lipophilicity : Cyclopentyl substituents offer a balance between steric bulk and lipophilicity compared to cyclohexyl groups, which could optimize tissue distribution .
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method for synthesizing indole carboxamides involves activating the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP). This approach, adapted from the synthesis of indole-2-carboxylic acid derivatives, proceeds via the formation of an active O-acylisourea intermediate, which reacts with cyclopentylamine to yield the target amide.
A representative procedure involves dissolving indole-6-carboxylic acid (1 mmol) and cyclopentylamine (1 mmol) in dichloromethane (DCM, 10 mL), followed by sequential addition of DMAP (0.2 mmol) and EDC (1.1 mmol). The reaction mixture is stirred at room temperature for 12–18 hours, after which it is quenched with 0.5 N HCl and extracted with DCM. Purification via silica gel chromatography typically affords the desired product.
Uranium-Based Activation Using HATU
High-Efficiency Coupling in Polar Solvents
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers enhanced reactivity for sterically hindered amines like cyclopentylamine. A protocol from indole-6-carboxylic acid couplings involves dissolving the acid (1 mmol) and cyclopentylamine (1.2 mmol) in N,N-dimethylformamide (DMF, 10 mL) with 4-methylmorpholine (3 mmol) and HATU (1.1 mmol). The mixture is heated at 60°C for 18 hours, followed by aqueous workup and chromatographic purification.
Comparative Performance
This method, while more expensive due to HATU’s cost, achieves higher yields in related amidation reactions (e.g., 43–78% for structurally similar substrates). The elevated temperature accelerates reaction kinetics, making it preferable for large-scale synthesis.
Critical Analysis of Methodologies
Side-by-Side Comparison
Strategic Recommendations
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Small-scale synthesis : EDC/DMAP is ideal due to lower reagent costs.
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Sterically challenging amines : HATU’s superior activation justifies its use despite higher expenses.
Characterization and Validation
Successful synthesis requires validation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
